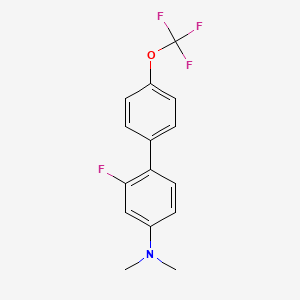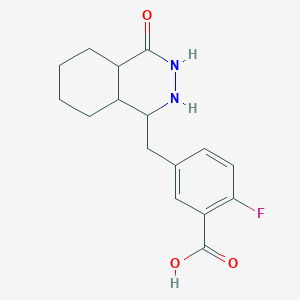
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C16H11FN2O3 and a molecular weight of 298.27 g/mol . This compound is an intermediate used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP), and in the design of isocorydine derivatives with anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves several steps. One common method includes the following steps :
- Dissolve compound 3 (2.6 g, 0.011 mol) and 2-fluoro-5-formylbenzoic acid (2.1 g, 0.012 mol) in anhydrous tetrahydrofuran (25 ml).
- Cool the solution to 0°C and slowly add triethylamine (1.0 ml, 0.007 mol) dropwise.
- Allow the reaction to warm to room temperature and react for 5 hours.
- Slowly raise the temperature to 70°C and add hydrazine hydrate (5.1 ml, 0.107 mol) for 3 hours.
- Cool the reaction to room temperature and adjust the pH to acidic using hydrochloric acid (2 mol/L) until no more solid precipitates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and phthalazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is involved in the design of isocorydine derivatives with potential therapeutic effects.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its role as an intermediate in the synthesis of phthalazinone scaffolds. These scaffolds are potent inhibitors of PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile: An intermediate used in the synthesis of phthalazinone scaffolds.
This compoundbenzoic acid: Another intermediate with similar applications.
Uniqueness
This compoundbenzoic acid is unique due to its specific structure, which allows it to act as a potent PARP inhibitor. This makes it valuable in the development of anticancer therapies and other pharmaceutical applications .
Properties
Molecular Formula |
C16H19FN2O3 |
|---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
2-fluoro-5-[(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H19FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h5-7,10-11,14,18H,1-4,8H2,(H,19,20)(H,21,22) |
InChI Key |
JFYALGMSJGZXQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









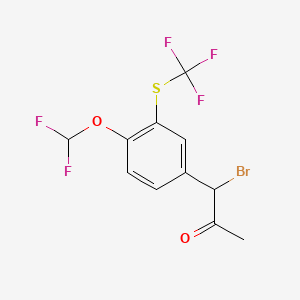
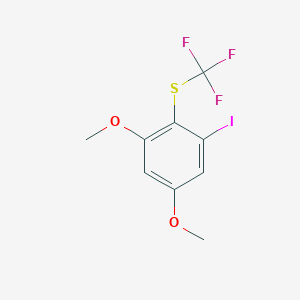
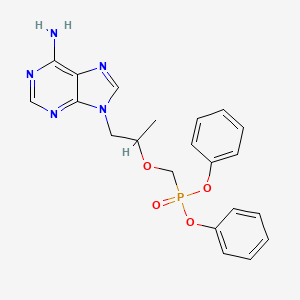
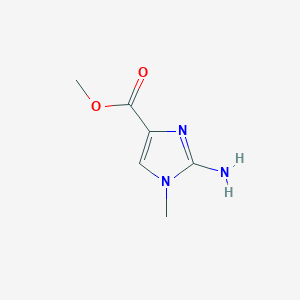
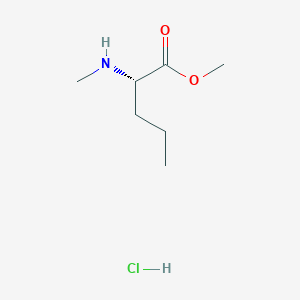
![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
